5-(1,3-Dithian-2-yl)-5-hydroxy-1-methylpyrrolidin-2-one
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Overview
Description
5-(1,3-Dithian-2-yl)-5-hydroxy-1-methylpyrrolidin-2-one is an organic compound that features a unique combination of functional groups, including a dithiane ring, a hydroxyl group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dithian-2-yl)-5-hydroxy-1-methylpyrrolidin-2-one typically involves the formation of the dithiane ring through the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The pyrrolidinone ring can be introduced through cyclization reactions involving appropriate precursors. Common reagents used in these reactions include Lewis acids like boron trifluoride etherate and catalysts such as polyphosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dithian-2-yl)-5-hydroxy-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the dithiane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as organolithium compounds .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(1,3-Dithian-2-yl)-5-hydroxy-1-methylpyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1,3-Dithian-2-yl)-5-hydroxy-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest that it may modulate inflammatory pathways and oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dithiane derivatives and pyrrolidinone-containing molecules. Examples include:
- 1,3-Dithiane
- 1,3-Dithiolane
- Pyrrolidin-2-one derivatives
Uniqueness
5-(1,3-Dithian-2-yl)-5-hydroxy-1-methylpyrrolidin-2-one is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
83451-43-8 |
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Molecular Formula |
C9H15NO2S2 |
Molecular Weight |
233.4 g/mol |
IUPAC Name |
5-(1,3-dithian-2-yl)-5-hydroxy-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C9H15NO2S2/c1-10-7(11)3-4-9(10,12)8-13-5-2-6-14-8/h8,12H,2-6H2,1H3 |
InChI Key |
AROQMKKZQZEBJK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC1(C2SCCCS2)O |
Origin of Product |
United States |
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